2-(3R)-3-Piperidinyl-1H-isoindole-1,3(2H)-dione D-(-)-tartarate 2-(3R)-3-Piperidinyl-1H-isoindole-1,3(2H)-dione D-(-)-tartarate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17938736
InChI: InChI=1S/C13H14N2O2.C4H6O6/c16-12-10-5-1-2-6-11(10)13(17)15(12)9-4-3-7-14-8-9;5-1(3(7)8)2(6)4(9)10/h1-2,5-6,9,14H,3-4,7-8H2;1-2,5-6H,(H,7,8)(H,9,10)
SMILES:
Molecular Formula: C17H20N2O8
Molecular Weight: 380.3 g/mol

2-(3R)-3-Piperidinyl-1H-isoindole-1,3(2H)-dione D-(-)-tartarate

CAS No.:

Cat. No.: VC17938736

Molecular Formula: C17H20N2O8

Molecular Weight: 380.3 g/mol

* For research use only. Not for human or veterinary use.

2-(3R)-3-Piperidinyl-1H-isoindole-1,3(2H)-dione D-(-)-tartarate -

Specification

Molecular Formula C17H20N2O8
Molecular Weight 380.3 g/mol
IUPAC Name 2,3-dihydroxybutanedioic acid;2-piperidin-3-ylisoindole-1,3-dione
Standard InChI InChI=1S/C13H14N2O2.C4H6O6/c16-12-10-5-1-2-6-11(10)13(17)15(12)9-4-3-7-14-8-9;5-1(3(7)8)2(6)4(9)10/h1-2,5-6,9,14H,3-4,7-8H2;1-2,5-6H,(H,7,8)(H,9,10)
Standard InChI Key NLKBDTIEQFGGKV-UHFFFAOYSA-N
Canonical SMILES C1CC(CNC1)N2C(=O)C3=CC=CC=C3C2=O.C(C(C(=O)O)O)(C(=O)O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound is a salt formed between the chiral base 2-(3R)-3-piperidinyl-1H-isoindole-1,3(2H)-dione and the enantiomerically pure acid D-(-)-tartaric acid (2S,3S-2,3-dihydroxybutanedioic acid). Its molecular formula is C13H14N2O2·C4H6O6, yielding a combined molecular weight of 380.35 g/mol . The tartaric acid counterion ensures enhanced solubility and stability, which are critical for pharmaceutical processing .

Stereochemical Configuration

  • The piperidinyl moiety adopts an (R)-configuration at the 3-position, which is essential for its biological activity and interaction with enzymatic targets .

  • The tartaric acid component exists in the (2S,3S) configuration, a hallmark of the naturally occurring D-(-)-tartaric acid enantiomer .

Synonyms and Registry Identifiers

PropertyValueSource
IUPAC Name(2S,3S)-2,3-Dihydroxybutanedioic acid; 2-[(3R)-piperidin-3-yl]isoindole-1,3-dione
Common Synonyms3-(R)-Piperidinyl Phthalimide D-(-)-tartaric acid; (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione (2S,3S)-2,3-dihydroxysuccinate
CAS Registry Number886588-62-1
EINECS Number692-713-4

Synthesis and Industrial Production

Role as a Pharmaceutical Intermediate

This compound is a key intermediate in synthesizing linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes . Linagliptin’s mechanism involves prolonging incretin hormone activity, thereby enhancing insulin secretion. The stereochemical purity of the intermediate ensures the final drug’s efficacy and safety .

Manufacturing Process

Shanghai Pansopharm Technology Co., Ltd., a leading manufacturer since 2015, produces the compound via a multi-step process :

  • Piperidine Functionalization: Introduction of the isoindole-dione group to (R)-3-piperidine.

  • Salt Formation: Reaction with D-(-)-tartaric acid to improve crystallinity and purification yield.

  • Quality Control: Rigorous HPLC and chiral chromatography to verify enantiomeric excess (>99%) .

Physicochemical Properties

Stability and Solubility

PropertyValueSource
Storage Temperature2–8°C (protect from moisture)
Partition Coefficient (LogP)1.11 at 20°C
SolubilityHighly soluble in polar aprotic solvents (e.g., DMSO, DMF)

The LogP value indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility for optimal pharmacokinetics .

Applications in Drug Development

Linagliptin Synthesis

The compound’s piperidinyl-phthalimide structure serves as a scaffold for introducing the xanthine core of linagliptin. Key steps include:

  • N-Alkylation: Attaching a quinazoline moiety to the piperidine nitrogen.

  • Chiral Resolution: The D-(-)-tartarate salt enables efficient separation of enantiomers during purification .

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